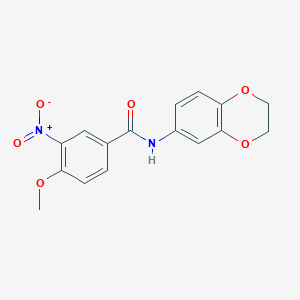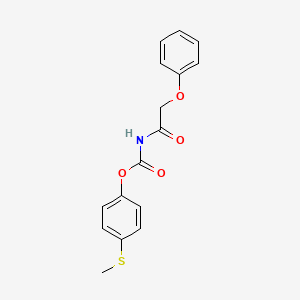![molecular formula C18H13F2N3O2 B5513412 N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)
N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide often involves multi-step reactions that include condensation, nitration, and fluorination processes. These methods aim to introduce specific functional groups into the compound, enhancing its reactivity and utility. A notable example includes the synthesis from difluorobenzoic acid and 3-amino-5-hydroxypyrazole, showcasing the complexity and precision required in such chemical syntheses (Wang et al., 2013).
Molecular Structure Analysis
X-ray crystallography and computational methods like DFT calculations are pivotal in determining the molecular structure of benzamide derivatives. These techniques provide detailed insights into the compound's conformational characteristics and rotational barriers, which are crucial for understanding its reactivity and interactions with biological targets. Studies have shown that the molecular geometry, vibrational frequencies, and chemical shifts obtained from these analyses closely align with experimental data, underscoring the molecule's structured flexibility and potential for diverse chemical applications (Demir et al., 2016).
Aplicaciones Científicas De Investigación
Antipathogenic Activity of Thiourea Derivatives
In the study of thiourea derivatives, including compounds with fluorine substitutions similar to the difluorophenyl group in N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, significant antipathogenic activity was observed, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential application in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Fluorescence Probes
Another study involved the synthesis of fluorescence probes for detecting reactive oxygen species (ROS), demonstrating the utility of specific fluorophenyl and pyridazinyl groups in designing sensors for biological and chemical applications. This highlights the potential of N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide in the development of diagnostic tools or research reagents (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Chemical Reactivity and Aggregation
Research on the aggregation behavior and chemical reactivity of N-substituted benzamides, including difluorophenyl analogs, provides insights into the molecular interactions and structural motifs conducive to specific chemical or physical properties. Such studies are foundational in the development of new materials or chemical entities with tailored functionalities (Mocilac, Osman, & Gallagher, 2016).
Development of Polyamides
The synthesis of aromatic polyamides containing alkylphenylimide units showcases the application of benzamide derivatives in material science, particularly in creating polymers with enhanced thermal stability and solubility. This area of research suggests possible applications for N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide in developing new polymeric materials (Choi & Jung, 2004).
Novel Hybrid Molecules
The creation of hybrid molecules combining pyridine and pyrazole structures for antimicrobial and antioxidant activities points to the potential of N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide in pharmacological research and drug development. Such studies underscore the importance of exploring the biological activities of novel chemical entities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c1-11-2-9-17(23-22-11)25-14-6-3-12(4-7-14)18(24)21-13-5-8-15(19)16(20)10-13/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHWBERCSOLEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)
![N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)
![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)
![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)
![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)